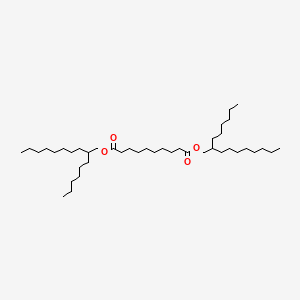

Dihexyldecyl sebacate

Description

Properties

CAS No. |

359073-59-9 |

|---|---|

Molecular Formula |

C42H82O4 |

Molecular Weight |

651.11 |

IUPAC Name |

bis(2-hexyldecyl) decanedioate |

InChI |

InChI=1S/C42H82O4/c1-5-9-13-17-21-27-33-39(31-25-15-11-7-3)37-45-41(43)35-29-23-19-20-24-30-36-42(44)46-38-40(32-26-16-12-8-4)34-28-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |

InChI Key |

JKPCEPUDNRHOCV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihexyldecyl sebacate; (+/-)-Dihexyldecyl sebacate; Decanedioic acid, bis(2-hexyldecyl) ester. |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Dihexyldecyl Sebacate

Dihexyldecyl sebacate (B1225510) is a diester synthesized from the reaction of a dicarboxylic acid, sebacic acid, and a branched-chain alcohol, 2-hexyldecanol. cir-safety.org The primary reaction pathway for its formation is a Fischer-Speier esterification.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated, and the catalyst is regenerated, yielding the final diester product. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed.

Reaction Scheme: Sebacic Acid + 2 2-Hexyldecanol ⇌ Dihexyldecyl Sebacate + 2 H₂O (Catalyst: H⁺, Heat)

Purification Strategies for High Purity Dihexyldecyl Sebacate

Following the synthesis, a multi-step purification process is necessary to isolate Dihexyldecyl sebacate (B1225510) of high purity from the reaction mixture, which contains unreacted starting materials, the catalyst, and byproducts. The standard purification protocol involves catalyst removal, alkali refining, and stripping. cir-safety.orgcir-safety.org

Key Purification Steps:

Catalyst Removal and Alkali Refining: The crude reaction product is first washed with an alkaline solution, such as sodium carbonate or sodium bicarbonate solution. asta.edu.au This step serves two purposes: it neutralizes the acid catalyst, converting it into a salt that is soluble in the aqueous phase, and it reacts with any unreacted sebacic acid, also forming a water-soluble salt. This allows for the separation of these impurities from the organic ester layer, a process often referred to as alkali refining. cir-safety.org

Washing: Subsequent washes with water are performed to remove any residual alkaline solution or salts from the organic layer.

Stripping: To remove the excess 2-hexyldecanol and any other volatile impurities, a vacuum stripping or distillation process is employed. cir-safety.org This step takes advantage of the different boiling points of the components to separate the desired high-boiling point diester from the more volatile alcohol.

The combination of these steps effectively removes impurities, resulting in a clear, and often colorless to light yellow, liquid product. cir-safety.org

Dihexyldecyl Sebacate in Advanced Materials and Industrial Applications

Contribution to Lubricant Formulations and Tribological Systems

Sebacate (B1225510) esters are classified as Group V synthetic base stocks by the American Petroleum Institute (API), a category that includes all base stocks not covered by Groups I-IV (mineral oils and polyalphaolefins). emeryoleo.comspecialchem.com These esters are valued for characteristics like high lubricity, good solvency for additives, high viscosity indices, and excellent low-temperature properties. emeryoleo.comblogspot.com

Role as Base Fluid Component in Synthetic Lubricants

Synthetic esters are a key base stock for lubricants in demanding applications. emeryoleo.com Their performance is determined by the choice of the acid and alcohol used in their synthesis, which dictates molecular weight, viscosity, thermal stability, and lubricity. blogspot.com Diesters like sebacates are used in various formulations, including automotive engine oils, compressor oils, and hydraulic fluids. nih.gov

While specific performance data for Dihexyldecyl sebacate as a base fluid is not extensively published, the properties of a similar compound, Di(2-ethylhexyl) sebacate (DEHS/DOS), provide insight into the expected performance of this class of esters. Sebacate esters are known for their excellent low-temperature fluidity and high viscosity index, making them suitable for applications in extreme temperature conditions. emeryoleo.comatamanchemicals.comhallstarindustrial.com

Table 1: Typical Properties of Di(2-ethylhexyl) sebacate (DEHS/DOS) as a Representative Sebacate Ester Base Fluid

| Property | Value |

|---|---|

| Viscosity @ 40°C, cSt | 20 – 24 |

| Viscosity @ 100°C, cSt | 3 - 3.5 |

| Viscosity Index | > 150 |

| Pour Point, °C | ≤ -70 |

| Flash Point, °C | > 210 |

| Boiling Point @ 5 mmHg, °C | 256 |

(Source: Data compiled from multiple sources for the representative compound DEHS/DOS) emeryoleo.comatamanchemicals.com

Performance Enhancement as a Lubricant Additive

Beyond their role as base stocks, esters like sebacates can be used as additives to enhance specific properties of a lubricant formulation. adeka.eumdpi.com Their high polarity and solvency allow them to dissolve other additives effectively and can improve the lubricity of mineral oil or polyalphaolefin (PAO) based lubricants. blogspot.com For instance, diesters can be added to improve mobility at lower temperatures. atamanchemicals.com In greases, sebacates like dibutyl sebacate (DBS) are used for their good low-temperature properties. chemceed.com The addition of certain nano-additives to diester oils like diisooctyl sebacate has been shown to improve tribological performance. mdpi.com

Interfacial Phenomena and Tribochemical Reactions in Lubrication

Tribochemistry involves the chemical reactions that occur at the interface of sliding surfaces due to mechanical energy, friction, and pressure. mdpi.comrsc.org These reactions are critical in boundary lubrication, where they can form a protective surface layer known as a tribofilm. mdpi.commdpi.com This film prevents direct metal-to-metal contact, reducing wear and friction. mdpi.com

Rheological Behavior in Complex Lubricant Systems

Rheology is the study of the flow and deformation of materials. machinerylubrication.com In lubricants, key rheological properties include viscosity, viscosity index (the rate of viscosity change with temperature), and behavior under shear stress. chevronmarineproducts.commedwinpublishers.com The base oil type significantly influences the rheological parameters of a finished lubricant. machinerylubrication.com

Integration within Polymer Matrices as a Modifier and Plasticizer

Dihexyldecyl sebacate is identified as a plasticizer, a substance added to a material, typically a polymer, to increase its flexibility, workability, and softness. cir-safety.orgcir-safety.org Sebacate esters in general are used as plasticizers for a wide variety of polymers, including polyvinyl chloride (PVC), cellulose (B213188) derivatives, and synthetic rubbers. hallstarindustrial.comchemceed.comresearchgate.net They are particularly valued for conferring excellent flexibility at low temperatures. hallstarindustrial.comtaylorandfrancis.comnayakem.com

Interactions with Polymeric Chains and Matrix Structures

The primary function of a plasticizer is to modify the physical properties of a polymer matrix. This is achieved through specific interactions at the molecular level. The plasticizer molecules, such as Dihexyldecyl sebacate, insert themselves between the long polymer chains. researchgate.net This spacing reduces the intermolecular forces (like van der Waals forces) between the polymer chains, allowing them to move more freely relative to one another.

This increased molecular mobility results in a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The long, flexible aliphatic chains of Dihexyldecyl sebacate are effective at creating this "free volume" within the polymer structure. hallstarindustrial.com The compatibility and efficiency of a plasticizer depend on its chemical structure, polarity, and molecular weight relative to the polymer it is modifying. hallstarindustrial.com For example, sebacates are listed as potential plasticizers for cellulose acetate (B1210297), where they would increase the material's plasticity. google.com The interaction can be viewed as a lubrication of the polymer chains at a molecular level.

Impact on Polymer Processability and Fabrication Techniques

The incorporation of sebacic acid derivatives into polymer formulations significantly enhances their processability and enables the use of advanced fabrication techniques. Sebacate esters often act as plasticizers, increasing the flexibility and workability of the polymer matrix.

In the case of thermoset elastomers like poly(glycerol sebacate) (PGS), the synthesis process itself allows for considerable control over the material's form. PGS is typically synthesized in a two-step process involving the creation of a prepolymer followed by a cross-linking step. matexcel.com This prepolymer is a viscous liquid at room temperature, which facilitates its processing before it is cured into its final solid, elastomeric form. mdpi.com Depending on the degree of polymerization, PGS can be manufactured as a soft gel, a paste, or a thermoplastic, making it adaptable to various fabrication methods. sigmaaldrich.com

Advanced techniques such as electrospinning and 3D printing are made possible by tailoring the properties of sebacate-based polymers. For instance, while PGS itself is not readily electrospun, blending it with polymers like poly(ε-caprolactone) (PCL) increases the viscosity of the solution, making it suitable for forming nanofibers through electrospinning. mdpi.com Furthermore, by creating hydrophilic copolymers like norbornene-functionalized PGS-co-poly(ethylene glycol) (Nor_PGS-co-PEG), the resulting material can be processed using 3D printing to create well-defined scaffold structures. rsc.org

Modulating Polymer Mechanical Behavior

A key advantage of using sebacate-based polymers is the ability to precisely modulate their mechanical properties to suit specific applications. For poly(glycerol sebacate) (PGS), properties such as stiffness and elasticity are directly related to the synthesis and curing conditions. sigmaaldrich.com

The mechanical behavior can be tuned by altering factors like the monomer stoichiometry, curing time, and temperature, which control the crosslink density of the final polymer network. sigmaaldrich.commdpi.com For example, increasing the curing time for PGS generally leads to a higher Young's modulus, indicating a stiffer material. sigmaaldrich.com Similarly, creating copolymers, such as by incorporating acrylate (B77674) moieties, can significantly expand the range of achievable mechanical properties. Research has shown that increasing the degree of acrylation in PGS acrylate (PGSA) leads to a higher Young's modulus but a lower elongation at break. frontiersin.org This tunability allows for the creation of materials ranging from very soft elastomers to more rigid structures. nih.gov

Below is a data table summarizing the mechanical properties of various sebacate-based polymers reported in research literature.

| Polymer System | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |

| Poly(glycerol sebacate) (PGS) mdpi.com | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 |

| PGS Acrylate (PGSA) frontiersin.org | 0.05 - 1.38 | 0.05 - 0.50 | 42 - 189 |

| Poly(sorbitol sebacate) (PSS 1:1) nih.gov | 0.37 ± 0.08 | 0.57 ± 0.15 | 192.24 ± 60.12 |

| Poly(mannitol sebacate) (PMtS 1:4) nih.gov | 378 ± 33.0 | 17.6 ± 1.30 | 10.90 ± 1.37 |

Applications in Specialized Polymeric Products (e.g., Cables, Linoleum, Synthetic Rubbers)

The elastomeric properties of sebacate-based polymers make them highly suitable for applications requiring flexibility and durability, akin to synthetic rubbers. Poly(glycerol sebacate) (PGS) is a prime example of a tough, biodegradable elastomer. sigmaaldrich.com Its structure, consisting of a covalently crosslinked three-dimensional network of random coils, resembles that of vulcanized rubber and is the source of its rubber-like elasticity. sigmaaldrich.com

Due to these characteristics, PGS and its composites are extensively researched for soft tissue engineering, where they are used to create scaffolds that mimic the mechanical properties of natural tissues. matexcel.commdpi.com These applications, while biomedical, highlight the polymer's potential in industrial products that demand high elasticity and resilience. The ability to function in dynamic mechanical environments is a key feature of PGS. sigmaaldrich.com

Enhancing Biodegradable Polymer Characteristics

Sebacic acid is a key monomer in the synthesis of numerous biodegradable polymers. cmu.edu As a naturally occurring metabolite, its incorporation into polymer chains often imparts biodegradability. sigmaaldrich.comnih.gov Synthetic aliphatic polyesters, including those based on sebacates, are a major class of biodegradable polymers. cmu.edu

Poly(glycerol sebacate) (PGS) is a well-studied biodegradable elastomer whose degradation products (glycerol and sebacic acid) are non-toxic and can be metabolized by the body. matexcel.comfrontiersin.org Unlike some biodegradable polymers that degrade in bulk, PGS tends to undergo surface erosion, allowing it to retain its structural integrity for longer periods during the degradation process. sigmaaldrich.comnih.gov

Other biodegradable polymers also utilize sebacate. Poly(butylene sebacate-co-terephthalate) (PBST) is a biodegradable polymer designed for applications like agricultural mulch films, engineered to be broken down by microorganisms in the soil. The degradation rate and mechanical properties of these polymers can be controlled by adjusting their chemical composition, for instance, by copolymerization with other monomers like diphenyl carbonate. researchgate.net

| Biodegradable Polymer | Monomers | Key Characteristics |

| Poly(glycerol sebacate) (PGS) | Glycerol, Sebacic Acid | Elastomeric, surface erosion, biocompatible degradation products. sigmaaldrich.comnih.gov |

| Poly(butylene sebacate-co-terephthalate) (PBST) | Butylene Glycol, Sebacic Acid, Terephthalic Acid | Designed for soil disintegration, suitable for short-term applications. |

| Poly(polyol sebacates) (PPS) | Various Polyols, Sebacic Acid | Tunable mechanical properties and degradation rates. nih.gov |

Functionality in Membrane Science and Electrochemical Systems

Role in Ion-Selective Membrane Design

In the field of electrochemistry, sebacate esters, particularly bis(2-ethylhexyl) sebacate (DOS), are critical components in the fabrication of ion-selective membranes. ethz.ch These membranes are the core sensing element in ion-selective electrodes (ISEs), which are used to measure the concentration of specific ions in a solution. nahrainuniv.edu.iq

Within the membrane, which is typically made from a polymer like poly(vinyl chloride) (PVC), the sebacate ester functions as a plasticizer or membrane solvent. ethz.ch Its primary roles are:

Ensuring Mechanical Stability: It provides the necessary flexibility and durability to the otherwise rigid PVC matrix. ethz.ch

Facilitating Ion Mobility: It creates a non-aqueous, viscous medium through which the ionophore and the target ions can move, which is essential for the electrode's function. ethz.ch

Influencing Selectivity: The polarity of the plasticizer can influence the ion-exchange characteristics of the membrane and, consequently, its selectivity towards different ions. ethz.ch

The low polarity of DOS makes it a common choice for these systems. ethz.ch However, the plasticizer can slowly leach from the membrane into the sample solution, which can affect the long-term stability and lifetime of the sensor. Studies have shown that the leakage of DOS is generally lower compared to more polar plasticizers. rsc.org

Influence on Polymeric Membrane Behaviors with Ionic Liquids

The performance of polymeric membranes can be further tailored by using ionic liquids (ILs), often in conjunction with traditional plasticizers like sebacates. nih.gov Ionic liquids are salts that are liquid at low temperatures and are valued for their unique electrolytic properties. nih.govunl.pt

When an ionic liquid is used as a dopant or even as a partial replacement for the plasticizer in a PVC membrane, it can significantly alter the membrane's properties. nih.gov The presence of both the sebacate plasticizer and the ionic liquid affects the viscosity and polarity of the membrane phase. nih.gov This, in turn, influences key factors such as:

Ionization and Dissociation: The ratio of IL to plasticizer can control the dissociation of the ionic liquid into charge carriers within the membrane. Research on membranes containing both DOS and an imidazolium-based IL showed a non-monotonic relationship, with a maximum ionization degree observed at 30 wt.% of the IL in the plasticizing mixture. nih.gov

Transport Properties: The diffusion coefficients of ions within the membrane are heavily influenced by the IL-plasticizer composition. nih.gov

Gas Separation: In mixed matrix membranes designed for gas separation, ILs are used to enhance the solubility and transport of specific gases. The polymer matrix provides the structural support, and the IL facilitates the separation. unl.ptrsc.org

By carefully selecting the ratio of the sebacate plasticizer to the ionic liquid, it is possible to fine-tune the electrolytic and transport properties of polymeric membranes for specialized applications like potentiometric sensors and gas separation systems. nih.govmdpi.com

Role in Aerosol Systems and Filtration Media Research

Dihexyldecyl sebacate, a high-purity and stable liquid, possesses properties that make it relevant in the study of aerosol systems and filtration media. While direct research specifically naming dihexyldecyl sebacate in this context is not extensively documented, the role of similar sebacate esters, such as diethylhexyl sebacate (DEHS), is well-established in aerosol generation for filtration studies. aaqr.org These esters are often used to create stable, liquid test aerosols to evaluate the performance of various filter media. aaqr.orgmit.eduresearchgate.net

The research in this field focuses on understanding how particle size and filter media characteristics influence filtration efficiency. mit.eduresearchgate.net For instance, studies have investigated the filtration of liquid aerosols like DEHS on electrospun cellulose acetate filters, comparing their performance to conventional glass fiber filters. mit.eduresearchgate.net These investigations analyze parameters like the most penetrating particle size (MPPS) and the pressure drop across the filter to determine its quality and efficiency. mit.edu The choice of a stable liquid aerosol is crucial for obtaining reliable and reproducible results in such studies. aaqr.org

The generation of these test aerosols often involves condensation methods, where the sebacate ester is heterogeneously condensed onto nuclei particles, such as sodium chloride (NaCl), to produce monodisperse liquid droplets. mit.edu The stability and known properties of the sebacate ester aerosol allow for precise control and measurement during filtration experiments.

While dihexyldecyl sebacate is not explicitly mentioned in the available research, its chemical similarity to DEHS suggests its potential utility in similar applications where a stable, low-volatility liquid aerosol is required for testing and research in filtration technologies.

Dihexyldecyl Sebacate as a Chemical Intermediate in Polymer and Resin Synthesis

Dihexyldecyl sebacate can serve as a chemical intermediate in the synthesis of various polymers and resins, primarily through reactions involving its ester functional groups. Its structure, derived from sebacic acid (a dicarboxylic acid) and hexyldecanol (a branched-chain alcohol), provides a foundation for creating new polymeric materials with specific properties.

Sebacic acid itself is a well-known monomer used in the production of a variety of polyesters and polyamides. mdpi.comnih.govnih.govfrontiersin.orgumw.edu.pl Polyesters are typically synthesized through the polycondensation reaction of a dicarboxylic acid with a diol. libretexts.orgnih.gov By extension, dihexyldecyl sebacate, as a diester of sebacic acid, can potentially be used in transesterification reactions to produce other esters or to be incorporated into a polymer backbone.

Research has demonstrated the synthesis of various polyesters using sebacic acid and different diols, resulting in materials with a range of thermal and mechanical properties. mdpi.comnih.govmdpi.com For example, copolyesters of poly(butylene sebacate-co-terephthalate) (PBSeT) have been synthesized, and their properties were found to be dependent on the ratio of sebacic acid to dimethyl terephthalate. mdpi.com The introduction of the flexible aliphatic sebacate units can modify the properties of the resulting polymer, such as increasing its elongation at break. mdpi.com

The following table summarizes the synthesis and properties of a sebacate-containing copolyester, illustrating how the incorporation of sebacic acid can influence the final polymer characteristics.

| Polymer Composition (Sebacic Acid/Dimethyl Terephthalate Mole Ratio) | Weight-Average Molecular Weight (Mw, g/mol ) | Elongation at Break (%) | Tensile Strength (MPa) |

| PBSeT64 (6:4) | 154,900 | >1600 | 15.2 |

| PBSeT55 (5:5) | 138,200 | 1450 | 18.5 |

| PBSeT46 (4:6) | 125,100 | 1200 | 22.1 |

| PBSeT37 (3:7) | 88,700 | 950 | 25.4 |

| Data sourced from a study on Poly(butylene sebacate-co-terephthalate) synthesis. mdpi.com |

Furthermore, sebacate esters like dimethyl sebacate are used as intermediates to produce other organic compounds, including UV stabilizers and plasticizers for various resins. mdpi.com This highlights the role of sebacate esters as versatile building blocks in the chemical industry. Given its structure, dihexyldecyl sebacate could similarly be employed as a starting material for the synthesis of specialized polymers and resins with tailored properties, such as flexibility and thermal stability, for use in advanced materials applications.

Mechanistic Investigations and Structure Performance Relationships

Molecular-Level Interactions within Material Systems

The efficacy of Dihexyldecyl sebacate (B1225510) in various formulations is largely dictated by the molecular-level interactions it establishes with other components. As a diester, its structure features a central polar core derived from sebacic acid, flanked by long, non-polar alkyl chains from the hexyldecyl alcohol. This amphiphilic nature allows for a range of interactions.

In dermal delivery compositions, Dihexyldecyl sebacate can engage in several types of non-covalent interactions. These include hydrophobic interactions between its long alkyl chains and other non-polar molecules within a formulation, as well as potential hydrogen bonding via its ester carbonyl groups with suitable donor molecules. epo.org These interactions are crucial for the solubilization and stabilization of active ingredients within a product matrix. The branched nature of the hexyldecyl alcohol moiety can also influence the packing and spatial arrangement of molecules, which in turn affects the rheology and sensory properties of the final product.

The molecular structure of Dihexyldecyl sebacate, with its significant hydrocarbon content, contributes to its function as an emollient and skin-conditioning agent. cir-safety.orgpaulaschoice.com.au When applied to the skin, the non-polar chains can integrate with the lipid matrix of the stratum corneum, enhancing skin barrier function and providing a smooth, lubricious feel.

Understanding Performance Contributions in Complex Formulations

In complex formulations such as creams, lotions, and other personal care products, Dihexyldecyl sebacate serves multiple functions, primarily as a skin-conditioning agent, emollient, and solvent. cir-safety.orgpaulaschoice.com.au Its performance is a direct consequence of its physical and chemical properties, which are determined by its molecular structure.

The long, branched alkyl chains of Dihexyldecyl sebacate contribute to its excellent spreading properties and a non-greasy feel upon application. This is a desirable characteristic in cosmetic formulations where sensory perception is paramount. Furthermore, its ability to act as a solvent aids in the dispersion of other ingredients, including active compounds and pigments, ensuring a homogenous and stable product.

The performance of Dihexyldecyl sebacate can be understood in the context of its role within a multi-phase system. In emulsions, it resides in the oil phase, influencing the viscosity, stability, and skin feel of the product. Its molecular weight and structure are carefully selected to achieve the desired balance of lubricity, absorption, and occlusivity. The branching in the hexyldecyl alcohol portion of the molecule can disrupt the crystalline packing that might occur with linear-chain esters, leading to a lower pour point and maintaining fluidity at cooler temperatures.

Comparative Analysis with Structurally Related Sebacate Esters

The performance of Dihexyldecyl sebacate can be further elucidated through a comparative analysis with other sebacate esters that differ in their alcohol moieties. The length and branching of the alkyl chains have a profound impact on the physical properties and, consequently, the functional performance of these esters.

Research on various sebacate esters has demonstrated clear structure-property relationships. For instance, a study on the lubricity characteristics of different sebacic acid esters revealed that branching in the alcohol component significantly lowers the pour point. insightsociety.org For example, di-2-ethylhexyl sebacate exhibits a much lower pour point than its linear isomer, dioctyl sebacate. insightsociety.org This suggests that Dihexyldecyl sebacate, with its branched hexyldecyl chains, would also possess a low pour point, making it suitable for applications requiring good performance across a wide temperature range.

The viscosity of sebacate esters is also heavily influenced by the structure of the alcohol. Generally, viscosity increases with the increasing chain length of the alcohol. insightsociety.org Therefore, Dihexyldecyl sebacate would be expected to have a higher viscosity than esters with shorter alcohol chains, such as dihexyl sebacate. This higher viscosity can contribute to a more substantive and protective film on the skin.

The table below provides a comparative overview of the properties of various sebacate esters, illustrating the impact of the alcohol structure on key performance parameters.

| Compound Name | Alcohol Moiety | Key Structural Feature | Expected Impact on Properties |

| Dihexyldecyl Sebacate | Hexyldecyl Alcohol | Long, branched alkyl chains | Low pour point, moderate viscosity, good emolliency |

| Dihexyl Sebacate | Hexyl Alcohol | Shorter, linear alkyl chains | Higher pour point, lower viscosity compared to Dihexyldecyl sebacate |

| Dioctyl Sebacate | Octyl Alcohol | Longer, linear alkyl chains | Higher pour point, higher viscosity compared to Dihexyl sebacate |

| Di-2-ethylhexyl sebacate | 2-Ethylhexyl Alcohol | Branched alkyl chains | Very low pour point, moderate viscosity |

This comparative analysis underscores the importance of the specific alcohol used in the synthesis of sebacate esters. The selection of hexyldecyl alcohol for Dihexyldecyl sebacate results in a molecule with a unique combination of properties that make it a versatile and effective ingredient in a variety of applications.

Environmental Behavior and Ecological Impact of Dihexyldecyl Sebacate Excluding Human Health

Environmental Fate and Persistence Studies

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air. cir-safety.org For compounds like dihexyldecyl sebacate (B1225510), key processes include degradation, sorption to soil and sediment, and potential bioaccumulation.

In aquatic environments, the persistence of a substance is determined by its resistance to degradation through processes like hydrolysis, photolysis, and biodegradation.

Hydrolysis: Esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. The rate of this reaction is dependent on pH and temperature. For large, sterically hindered esters like dihexyldecyl sebacate, this process is generally expected to be slow under neutral environmental conditions.

Biodegradation: This is often the primary degradation pathway for long-chain esters. Studies on various sebacate and adipate (B1204190) esters have shown that they are generally biodegradable. researchgate.net Most tested diesters are considered readily biodegradable, indicating a capacity for extensive breakdown in aerobic aquatic environments. scbt.com The structure of the alcohol component, particularly the degree of branching, can influence the rate of biodegradation. nih.gov While straight-chain esters are readily degraded, branching can sometimes slow the process. researchgate.net For instance, poly(glycerol sebacate) (PGS), a related polyester, has been shown to degrade via hydrolysis of its ester linkages, a process that can be accelerated by enzymes like lipases. researchgate.netkarplab.net

When released into the terrestrial environment, the fate of dihexyldecyl sebacate is governed by its interaction with soil particles and its susceptibility to microbial degradation. fao.org

Sorption and Mobility: Due to its high molecular weight and expected low water solubility, dihexyldecyl sebacate is predicted to have a strong tendency to adsorb to soil organic matter. fao.org This sorption reduces its mobility in the soil, limiting its potential to leach into groundwater. The processes governing the persistence of chemicals in soil are complex and depend on the substance's physicochemical properties, soil characteristics, and climatic factors. nih.gov

Biodegradation in Soil: Soil microorganisms play a crucial role in the degradation of organic compounds. muni.czmdpi.com The rate of degradation is influenced by factors such as soil temperature, moisture, and pH. europa.eu While specific studies on dihexyldecyl sebacate are lacking, related plasticizers are known to be degraded by soil microbes. The presence of such substances can, in some cases, alter the composition and activity of the soil microbial community. mdpi.comresearchgate.net Persistent organic pollutants can remain in the soil for years, acting as long-term reservoirs. cnr.it

Degradation Pathways in Aquatic Environments

Ecotoxicological Research on Non-Human Organisms

Ecotoxicology assesses the impact of chemical substances on ecosystems. For dihexyldecyl sebacate, this involves evaluating its potential effects on aquatic and terrestrial life.

The toxicity of sebacate esters to aquatic organisms is generally considered to be low. However, long-term adverse effects can be a concern for some related compounds. scbt.com

Acute Toxicity: Studies on higher alkyl (>C8) adipates, azelates, and sebacates generally show a low order of acute toxicity. scbt.comscbt.com For example, the safety data for dibutyl sebacate, a shorter-chain sebacate, indicates it may cause long-lasting harmful effects to aquatic life, though it is readily biodegradable. chemos.de

Bioaccumulation: Bioaccumulation potential is related to a substance's octanol-water partition coefficient (Log Pₒw). Long-chain esters, being lipophilic, have the potential to bioaccumulate in aquatic organisms. However, very large molecules (e.g., with a molecular weight >700 g/mol ) may be less likely to pass through biological membranes, which can limit their bioaccumulation potential. cefas.co.uk

Table 1: Ecotoxicity Data for Structurally Related Sebacate Esters This table presents data for analogous compounds due to the lack of specific data for Dihexyldecyl sebacate.

| Compound | Organism | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Dibutyl sebacate | Aquatic Organisms | - | Hazard Statement | May cause long lasting harmful effects | chemos.de |

Note: The data provided is for related substances and serves as an indication of potential effects. LD50 refers to the lethal dose for 50% of the test population.

The introduction of chemical substances into the soil can impact the microbial communities that are essential for soil health and nutrient cycling. nih.govmuni.cz

Soil Microorganisms: The effects of plasticizers on soil microorganisms can be varied. Some may serve as a carbon source for certain microbes, while high concentrations could potentially inhibit microbial activity or alter community structure. mdpi.comresearchgate.net For instance, some fungicides and herbicides have been shown to have negative effects on microbial biomass and nitrogen transformation processes in soil. muni.cz

Terrestrial Plants (Flora): Data on the phytotoxicity of dihexyldecyl sebacate is not available. The impact on plants would largely depend on its bioavailability in the soil. Due to its expected strong adsorption to soil particles, uptake by plants is likely to be limited. Studies on other plasticizers, such as certain adipates, have been conducted to assess their ecological safety using phytotesting methods. mdpi.com Contaminants can accumulate in crops, with the extent of uptake depending on the chemical's properties and the plant species. frontiersin.org

Impact on Aquatic Biota

Leaching and Migration from Polymer Systems into the Environment

Dihexyldecyl sebacate is used as a plasticizer, meaning it is added to polymers like PVC to increase their flexibility. royalsocietypublishing.org Since plasticizers are not chemically bound to the polymer matrix, they can leach or migrate out of the plastic over time. researchgate.netnih.gov

This leaching can be a source of release into the environment. chromatographyonline.com The rate of migration is influenced by several factors, including the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium (e.g., water, oil). The process involves diffusion through the polymer, desorption from the surface, and subsequent transport into the surrounding environment. researchgate.net While there is extensive research on the migration of phthalate (B1215562) plasticizers, data on sebacates like dihexyldecyl sebacate is less common. epa.gov However, the fundamental principles of migration from a polymer matrix are applicable. The aging of plastic materials, through exposure to UV radiation and heat, can break down the polymer matrix and potentially increase the rate at which additives are released. mdpi.com

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation within Complex Systems

Spectroscopic techniques are fundamental in determining the molecular structure of compounds like dihexyldecyl sebacate (B1225510). These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. jeolusa.com For dihexyldecyl sebacate, ¹H NMR would reveal the different types of protons and their neighboring environments, while ¹³C NMR would identify the unique carbon atoms in the ester and the long alkyl chains. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the ester linkages and the structure of the hexyldecyl and sebacate moieties. anu.edu.au

Mass Spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation pattern of a compound. mdpi.com For dihexyldecyl sebacate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. nih.gov The mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bonds and alkyl chains, further confirming its structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. anu.edu.au In the IR spectrum of dihexyldecyl sebacate, a strong absorption band characteristic of the C=O stretching vibration of the ester group would be prominent. Additional peaks corresponding to C-O stretching and C-H stretching and bending vibrations of the alkyl chains would also be observed.

| Spectroscopic Technique | Information Obtained for Dihexyldecyl Sebacate |

| ¹H NMR | Chemical shifts and coupling patterns of protons in the hexyldecyl and sebacate parts. |

| ¹³C NMR | Chemical shifts of carbon atoms, confirming the ester and alkyl groups. |

| 2D NMR (COSY, HSQC) | Correlation between protons and carbons, establishing molecular connectivity. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the overall structure. |

| Infrared (IR) Spectroscopy | Presence of characteristic functional groups, notably the ester C=O bond. |

Chromatographic Separations for Purity and Composition Analysis in Formulations

Chromatography is an essential technique for separating and quantifying the components of a mixture, making it vital for assessing the purity of dihexyldecyl sebacate and its concentration in various formulations. khanacademy.org

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like dihexyldecyl sebacate. libretexts.org When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a dihexyldecyl sebacate sample by separating it from any residual starting materials (hexyldecyl alcohol and sebacic acid) or byproducts from the synthesis process. The area of the peak corresponding to dihexyldecyl sebacate relative to the total peak area gives a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for analyzing dihexyldecyl sebacate within complex cosmetic or industrial formulations. google.comgoogleapis.com A reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, can effectively separate dihexyldecyl sebacate from other ingredients in a formulation. google.com The concentration can be determined by comparing the peak area to that of a known standard.

| Chromatographic Technique | Application for Dihexyldecyl Sebacate | Typical Findings |

| Gas Chromatography (GC-FID) | Purity assessment of the neat compound. | Detection of volatile impurities like residual alcohols. Purity levels are often expected to be high for use in formulations. medkoo.com |

| High-Performance Liquid Chromatography (HPLC) | Quantification in complex mixtures (e.g., cosmetics). google.com | Separation from other formulation components to confirm its concentration. |

Thermal Analysis for Material Transformation Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For dihexyldecyl sebacate, these methods can provide insights into its thermal stability, melting and boiling points, and behavior as part of a larger material system.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and glass transition temperature of dihexyldecyl sebacate. This information is crucial for understanding its physical state at different temperatures, which is important for its application as a plasticizer or emollient. For instance, the related compound poly(glycerol sebacate) exhibits glass-transition temperatures ranging from approximately 7 to 46 °C. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can determine the decomposition temperature of dihexyldecyl sebacate, providing an indication of its thermal stability. This is particularly relevant for applications where it might be exposed to high temperatures during processing or use. For comparison, the related diester dioctyl sebacate has a flash point of 210 °C. wikipedia.org

| Thermal Analysis Technique | Property Measured for Dihexyldecyl Sebacate | Significance |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature. | Understanding the physical state and phase transitions at various temperatures. |

| Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal stability. | Assessing the material's stability under thermal stress. |

Surface Analysis Techniques for Interfacial Behavior Investigation

When dihexyldecyl sebacate is used in emulsions or as a surface-modifying agent, its interfacial properties become critical. Surface analysis techniques can probe the behavior of this compound at interfaces.

Atomic Force Microscopy (AFM) can be used to image the surface topography of a material at the nanoscale. numberanalytics.com If dihexyldecyl sebacate is part of a polymer blend or a coating, AFM can reveal how it affects the surface morphology and roughness. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. ascent.network For a material treated with dihexyldecyl sebacate, XPS could confirm the presence of the ester on the surface and provide insights into its orientation and interaction with the substrate. frontiersin.org

| Surface Analysis Technique | Application for Dihexyldecyl Sebacate | Information Gained |

| Atomic Force Microscopy (AFM) | Topographical imaging of surfaces containing the compound. | Visualization of how dihexyldecyl sebacate influences surface morphology and texture. frontiersin.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface. | Confirmation of the compound's presence and chemical nature at the material's surface. ascent.network |

Advanced Microscopy for Morphological Characterization in Materials

Advanced microscopy techniques are essential for visualizing the morphology of materials containing dihexyldecyl sebacate, especially in multiphase systems like polymer blends or emulsions. cicenergigune.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. numberanalytics.com In a composite material where dihexyldecyl sebacate acts as a plasticizer, SEM can be used to examine the fracture surface, which can give clues about the compatibility and dispersion of the plasticizer within the polymer matrix. analyses-surface.com

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of a material at very high resolution. wjarr.com For an emulsion containing dihexyldecyl sebacate as the oil phase, TEM could be used to characterize the size and distribution of the oil droplets. googleapis.comresearchgate.net

| Microscopy Technique | Use in Characterizing Materials with Dihexyldecyl Sebacate | Insights Provided |

| Scanning Electron Microscopy (SEM) | Imaging of surface and fracture morphologies of composites. | Understanding the dispersion and interaction of dihexyldecyl sebacate within a material matrix. analyses-surface.com |

| Transmission Electron Microscopy (TEM) | Characterization of the internal structure of multiphase systems. | Visualization of droplet size and distribution in emulsions containing dihexyldecyl sebacate. researchgate.net |

Theoretical and Computational Studies of Dihexyldecyl Sebacate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For Dihexyldecyl sebacate (B1225510), MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory of the atoms and molecules over time. acs.org

The interactions between Dihexyldecyl sebacate molecules, and with other components in a formulation, are critical for its function. MD simulations can quantify these intermolecular forces, which are primarily van der Waals interactions for a non-polar molecule of this type. By simulating systems containing multiple molecules, researchers can predict bulk properties like density and viscosity under various temperatures. For instance, studies on similar esters have shown that simulation-predicted densities are typically within 5% of experimental values. nih.gov

A key application of MD for compounds like Dihexyldecyl sebacate is in predicting their compatibility with polymers. For example, the compatibility of DOS with polymers like hydroxyl-terminated polybutadiene (B167195) (HTPB) has been assessed by calculating solubility parameters and analyzing blend miscibility through MD simulations. researchgate.netscientific.net This approach is crucial for applications where Dihexyldecyl sebacate might be used as a plasticizer.

Table 7.1: Illustrative Data from MD Simulations of a Related Sebacate Ester (Dioctyl Sebacate) (Note: Data for Dihexyldecyl sebacate is not publicly available. This table presents typical data obtained for a similar compound, Dioctyl Sebacate (DOS), from MD simulation studies.)

| Property | Simulated Value | Experimental Value | Reference |

| Solubility Parameter (cal/cm³)^½ | 8.23 | 8.00-8.50 | scientific.net |

| Glass Transition Temp. (Tg) of HTPB/DOS Blend (K) | 176.30 | N/A | scientific.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can elucidate the distribution of electrons within the Dihexyldecyl sebacate molecule, identifying regions that are more likely to engage in chemical reactions. tandfonline.commdpi.com

For an ester like Dihexyldecyl sebacate, quantum calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com

These calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. For Dihexyldecyl sebacate, the ESP map would show electron-rich regions (negative potential) around the oxygen atoms of the ester groups and electron-poor regions (positive potential) around the hydrogen atoms of the alkyl chains. This information is critical for understanding how the molecule will interact with other polar or charged species. For instance, the negative regions around the ester groups are the likely sites for hydrolysis to occur. Studies on other long-chain esters have used these methods to correlate molecular structure with stability. tandfonline.commdpi.com

Table 7.2: Hypothetical Quantum Chemical Properties for Dihexyldecyl Sebacate (Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations, based on studies of other long-chain esters.)

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -8.0 eV | Relates to susceptibility to oxidation. |

| LUMO Energy | ~ +1.5 eV | Relates to susceptibility to reduction. |

| HOMO-LUMO Gap | ~ 9.5 eV | Indicates high chemical stability. |

| Electrostatic Potential | Negative potential localized on ester oxygen atoms. | Predicts sites for electrophilic attack (e.g., hydrolysis). |

Predictive Modeling of Material Performance and Environmental Fate

Computational models can be used to predict the macroscopic performance of Dihexyldecyl sebacate as a material ingredient and its ultimate fate in the environment. These models often use quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) approaches.

Environmental Fate: The environmental fate of a chemical is determined by properties like its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). researchgate.netacs.org For a large, hydrophobic molecule like Dihexyldecyl sebacate, these properties can be estimated using computational models. The high molecular weight and long alkyl chains suggest a very low water solubility and a high Kow, indicating a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in water. researchgate.netresearchgate.net

Models like the Evaluative Fate Modelling (EFM) system use these physicochemical properties to predict the distribution of a chemical across different environmental compartments (air, water, soil, sediment). researchgate.netresearchgate.net For high molecular weight esters, these models generally predict that the compounds will not be environmentally persistent or subject to long-range transport due to their strong sorption to particles and soil. researchgate.netresearchgate.net The primary degradation pathway is expected to be biodegradation, although the rate tends to decrease as the length of the alkyl chains increases. researchgate.netresearchgate.net

Table 7.3: Predicted Physicochemical Properties and Environmental Fate Parameters for Dihexyldecyl Sebacate (Note: These are estimated values based on modeling principles for high molecular weight esters.)

| Parameter | Predicted Value Range | Implication |

| Molecular Weight ( g/mol ) | 510.88 | High, influences many other properties. |

| Log Kow (Octanol-Water) | > 10 | Very hydrophobic; strong sorption to organic matter. researchgate.net |

| Water Solubility (mg/L) | < 0.001 | Essentially insoluble in water. researchgate.net |

| Vapor Pressure (Pa) | Very Low | Not volatile under normal conditions. acs.org |

| Primary Environmental Sink | Soil and Sediment | Due to high hydrophobicity. researchgate.netresearchgate.net |

| Biodegradation Half-life | Increases with chain length; expected to be slow. | Primary degradation mechanism. researchgate.netresearchgate.net |

Future Research Trajectories for Dihexyldecyl Sebacate

Novel Synthetic Routes and Sustainable Manufacturing

The traditional synthesis of esters like Dihexyldecyl sebacate (B1225510) typically involves the esterification of sebacic acid with hexyldecyl alcohol. Future research is poised to revolutionize this process, emphasizing sustainability and efficiency.

Novel Synthetic Routes: Current research into ester production is moving beyond conventional methods. For instance, one study on the synthesis of Dihexyl sebacate utilized a p-toluenesulfonic acid catalyst supported on activated carbon, achieving yields of over 98% in just one hour. researchgate.net This points to a future where solid acid catalysts could replace corrosive liquid acids for the synthesis of Dihexyldecyl sebacate, simplifying purification and reducing waste.

Enzymatic catalysis represents another major frontier. The use of enzymes like lipases for esterification can occur under mild conditions, often without the need for harmful solvents, leading to products with improved purity and less environmental impact. vito.be Developing robust and reusable enzyme systems tailored for long-chain alcohols like hexyldecyl alcohol and dicarboxylic acids is a key area for future investigation. wisdomlib.orgeventscribe.net

Sustainable Manufacturing: The push for green chemistry is reshaping the production of specialty chemicals. quimivita.com A significant trend is the use of bio-based raw materials. bccresearch.com Sebacic acid is already derivable from castor oil, a renewable resource. cir-safety.org Future research will likely focus on sourcing hexyldecyl alcohol from renewable feedstocks as well, moving away from petrochemical origins.

Furthermore, process intensification technologies, such as thyssenkrupp's Jet Reactor technology, offer a path to more sustainable ester production by reducing batch times, increasing yields, and minimizing waste through efficient raw material conversion and closed-loop operation. thyssenkrupp-uhde.com The application of such technologies to the synthesis of Dihexyldecyl sebacate could significantly lower its environmental footprint. eventscribe.net

Table 1: Comparison of Synthetic Routes for Ester Production

| Synthesis Method | Catalyst Type | Key Advantages | Research Focus for Dihexyldecyl Sebacate |

|---|---|---|---|

| Conventional Esterification | Mineral Acids (e.g., Sulfuric Acid) | Well-established, low catalyst cost | Process optimization to reduce waste |

| Solid Acid Catalysis | Supported Acids (e.g., PTSA on Carbon) | Reusable catalyst, easier separation | Screening of catalysts for high yield and selectivity |

| Enzymatic Esterification | Lipases | Mild reaction conditions, high selectivity, low waste | Development of robust enzymes for long-chain substrates |

| Advanced Reactor Technology | N/A (Process-based) | Reduced reaction time, increased yield, lower energy | Adaptation of jet reactor or similar systems |

Exploration of Emerging Industrial and Materials Science Applications

Beyond its role in cosmetics, the unique properties of Dihexyldecyl sebacate as a high molecular weight ester suggest potential in other industrial sectors. futurebridge.com Research into long-chain and branched esters has highlighted their utility as lubricants, plasticizers, and in various other commercial products. srce.hr

Future research could explore Dihexyldecyl sebacate as a bio-based, high-performance lubricant or hydraulic fluid, leveraging its expected low volatility and good thermal stability. srce.hrlandoil.net Its long, branched alkyl chains could impart desirable lubricity and low-temperature properties.

In materials science, high molecular weight plasticizers are sought after for their reduced migration and enhanced durability in polymers. futurebridge.com While Dihexyldecyl sebacate is not a primary plasticizer, investigating its potential as a secondary plasticizer or a performance additive in biodegradable polymer formulations could be a fruitful area of research. The influence of its specific molecular geometry and alkyl chain length on the properties of polymer blends warrants investigation. atamanchemicals.comopen.ac.uk

Table 2: Potential Emerging Applications for Dihexyldecyl Sebacate

| Application Area | Potential Function | Key Properties to Investigate |

|---|---|---|

| Industrial Lubricants | Base oil or additive | Viscosity index, thermal and oxidative stability, lubricity |

| Polymer Additives | Bio-based plasticizer/softener | Compatibility with polymers (e.g., PVC, PLA), migration resistance |

| Phase Change Materials | Latent heat storage component | Melting point, enthalpy of fusion, thermal reliability |

| Advanced Coatings | Film-forming agent | Flexibility, adhesion, water resistance |

Advanced Understanding of Environmental Remediation and Mitigation Strategies

The environmental fate of cosmetic ingredients and plasticizers is an area of increasing scrutiny. frontiersin.org For Dihexyldecyl sebacate, future research should focus on its biodegradability and potential breakdown products. Long-chain aliphatic alcohols, one of the potential hydrolysis products, are generally found to be readily biodegradable. researchgate.net However, a comprehensive environmental risk assessment specific to Dihexyldecyl sebacate is needed.

Research should aim to:

Determine the rate and pathways of biodegradation in various environmental compartments (soil, water).

Identify and characterize any intermediate or final degradation products to ensure they are not persistent or harmful.

Develop advanced analytical methods for detecting trace amounts of Dihexyldecyl sebacate and its metabolites in environmental samples.

This understanding is crucial for ensuring its long-term environmental sustainability and for developing mitigation strategies if necessary.

Integration with Nanotechnology and Smart Materials Development

The intersection of materials science and personal care is leading to the development of sophisticated new products. medium.com Future research could position Dihexyldecyl sebacate as a key component in these advanced systems.

Nanotechnology Integration: In cosmetics, nanotechnology is used to enhance product efficacy and aesthetics. taobe.consultingnih.govrsc.org Nanoemulsions, which are fine dispersions of oil in water, can incorporate emollients like Dihexyldecyl sebacate to create products with high oil content but without a greasy feel. taobe.consulting Research could focus on optimizing nanoemulsion formulations containing Dihexyldecyl sebacate for improved skin penetration, stability, and controlled release of other active ingredients. acs.org Furthermore, its use in nanodispersions to protect sensitive, water-soluble ingredients is another promising avenue. quimivita.compolarismarketresearch.comgoogle.com

Smart Materials Development: Smart materials that respond to environmental stimuli (e.g., pH, temperature, light) are an exciting frontier for the personal care industry. open.ac.ukletsmakebeauty.comcosmeticsandtoiletries.com Dihexyldecyl sebacate could serve as the lipophilic (oil-loving) component in smart polymer systems. For example, it could be encapsulated within pH-responsive microparticles that release their emollient payload upon contact with the skin's natural pH. cosmeticsandtoiletries.com Another concept is its inclusion in photo-responsive polymers that could, for instance, alter a product's properties when exposed to sunlight. medium.comcosmeticsandtoiletries.com Investigating the synergy between Dihexyldecyl sebacate and various smart polymer architectures could unlock a new generation of adaptive and high-performance cosmetic and personal care products. futurebridge.com

Q & A

Q. What are the standard methodologies for synthesizing Dihexyldecyl sebacate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of sebacic acid with dihexyl and decyl alcohols under controlled conditions. A reflux setup with acid catalysts (e.g., sulfuric acid) is common. Key steps include:

Reagent Preparation : Use molar ratios of sebacic acid and alcohols adjusted for stoichiometric balance, with excess alcohol to drive esterification .

Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates and final product .

Purification : Distill under reduced pressure (e.g., 6 mm Hg) to isolate fractions, ensuring collection of the monoester phase (183–187°C at 6 mm Hg) .

- Critical Note : Document procedures comprehensively to enable replication, including supplementary details on equipment specifications (e.g., column insulation) .

Q. How should researchers characterize Dihexyldecyl sebacate to confirm chemical identity and purity?

- Methodological Answer : Use a multi-technique approach:

Spectroscopic Analysis : NMR (¹H and ¹³C) to confirm ester linkages and alkyl chain integrity.

Chromatographic Methods : GC-MS with helium carrier gas (50 cm/s linear velocity) and split injection (3:1 ratio) for purity assessment. System suitability tests (e.g., resolution ≥2.0 between analytes) ensure method validity .

Physical Properties : Measure melting point (34–36°C range) and compare with literature values .

- Documentation : Include raw data in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What literature review strategies are effective for identifying toxicological data gaps in Dihexyldecyl sebacate studies?

- Methodological Answer :

Analog-Based Searches : Use structurally similar compounds (e.g., dibutyl sebacate, diisopropyl sebacate) to fill data gaps. Reference databases like OECD/SIDS and NTP for toxicity endpoints .

Grey Literature : Search technical reports from agencies (e.g., U.S. EPA) using terms like “skin sensitization” or “developmental toxicity” paired with CAS numbers .

Database Filters : Apply Boolean operators (AND/OR) in peer-reviewed platforms (e.g., PubMed) to narrow results by discipline (e.g., “ecotoxicology” AND “biodegradation”) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve Dihexyldecyl sebacate synthesis yields?

- Methodological Answer :

Parameter Screening : Use factorial design experiments to test variables (temperature, catalyst concentration, reaction time). For example, increasing alcohol excess from 1.5x to 2x molar ratio improved yields by 15% in analogous ester syntheses .

In-Line Analytics : Implement real-time FTIR or GC monitoring to identify kinetic bottlenecks (e.g., intermediate hydrolysis).

Scale-Up Considerations : Maintain consistent heat distribution in larger reactors using jacketed glassware and insulated columns to prevent yield drops .

Q. What strategies resolve contradictions in toxicological data for Dihexyldecyl sebacate?

- Methodological Answer :

Weight of Evidence (WoE) : Combine experimental data (e.g., in vitro assays) with computational models (e.g., QSAR predictions for skin sensitization) to assess hazard consistency .

Analog Validation : Cross-reference analogs (e.g., dibutyl adipate) with robust datasets. For example, if developmental toxicity data conflict, prioritize studies using OECD Test Guideline 414 .

Meta-Analysis : Statistically pool results from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .

Q. How can predictive modeling enhance understanding of Dihexyldecyl sebacate’s environmental fate?

- Methodological Answer :

QSAR Tools : Use the OECD QSAR Toolbox to predict biodegradation pathways based on ester bond lability and alkyl chain length .

Fugacity Modeling : Input physicochemical properties (log Kow, vapor pressure) to estimate compartmental distribution (water, soil, air) .

Sensitivity Analysis : Identify critical parameters (e.g., hydrolysis rate constants) through Monte Carlo simulations to quantify uncertainty .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.